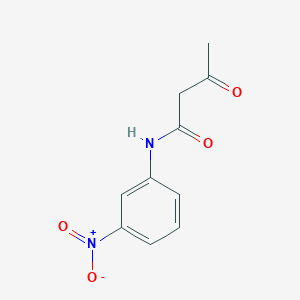
4-硝基邻苯二甲酸二甲酯
描述
Dimethyl 4-nitrophthalate is an organic compound with the molecular formula C10H9NO6. It is a dimethyl ester of 4-nitrophthalic acid and is known for its applications in various chemical syntheses and industrial processes. The compound is characterized by its white to off-white crystalline appearance and is used as an intermediate in the production of various chemicals.
科学研究应用
Dimethyl 4-nitrophthalate has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: Employed in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceutical compounds.
Industry: Utilized in the production of plasticizers, resins, and other polymeric materials.
作用机制
Biochemical Pathways
The biochemical pathways affected by Dimethyl 4-nitrophthalate are currently unknown . Future studies could provide valuable insights into the pathways influenced by Dimethyl 4-nitrophthalate and their downstream effects.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound like Dimethyl 4-nitrophthalate . .
准备方法
Synthetic Routes and Reaction Conditions
Dimethyl 4-nitrophthalate can be synthesized through the esterification of 4-nitrophthalic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction typically involves heating the mixture under reflux conditions to facilitate the formation of the ester.
Industrial Production Methods
In industrial settings, the production of dimethyl 4-nitrophthalate follows a similar esterification process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous reactors and efficient separation techniques helps in achieving the desired quality of the compound.
化学反应分析
Types of Reactions
Dimethyl 4-nitrophthalate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Hydrolysis: The ester groups can be hydrolyzed to form 4-nitrophthalic acid and methanol in the presence of acidic or basic conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Nucleophiles such as amines or thiols.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed
Reduction: 4-Aminophthalic acid dimethyl ester.
Substitution: Various substituted phthalates depending on the nucleophile used.
Hydrolysis: 4-Nitrophthalic acid and methanol.
相似化合物的比较
Dimethyl 4-nitrophthalate can be compared with other similar compounds such as:
Dimethyl phthalate: Lacks the nitro group and is used primarily as a plasticizer.
Dimethyl 3-nitrophthalate: Has the nitro group in a different position, affecting its reactivity and applications.
Dimethyl terephthalate: Used in the production of polyethylene terephthalate (PET) and lacks the nitro group.
The uniqueness of dimethyl 4-nitrophthalate lies in its nitro group, which imparts distinct chemical reactivity and makes it suitable for specific applications in chemical synthesis and research.
属性
IUPAC Name |
dimethyl 4-nitrobenzene-1,2-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO6/c1-16-9(12)7-4-3-6(11(14)15)5-8(7)10(13)17-2/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWBDWELWBUWSNI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)[N+](=O)[O-])C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4060579 | |
| Record name | 1,2-Benzenedicarboxylic acid, 4-nitro-, dimethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4060579 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
610-22-0 | |
| Record name | Dimethyl 4-nitrophthalate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=610-22-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2-Benzenedicarboxylic acid, 4-nitro-, 1,2-dimethyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000610220 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dimethyl 4-nitrophthalate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9410 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,2-Benzenedicarboxylic acid, 4-nitro-, 1,2-dimethyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,2-Benzenedicarboxylic acid, 4-nitro-, dimethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4060579 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dimethyl 4-nitrophthalate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.285 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the photochemical reactions of Dimethyl 4-nitrophthalate in the environment?
A1: Dimethyl 4-nitrophthalate (DMP) undergoes photochemical transformation when exposed to UV light in the presence of N(III) species (HNO2-/HONO/H2ONO+) commonly found in atmospheric water. [] This reaction is significantly influenced by the concentration of DMP, N(III) species, and pH of the solution. [] The reaction begins with hydroxyl radical attack on the aromatic ring of DMP, forming a DMP-OH adduct. [] This adduct can either undergo self-decay or react with HONO, H2ONO+, or O2, ultimately leading to the formation of secondary contaminants like methyl salicylate, monomethyl phthalate, dimethyl 4-hydroxyphthalate, and dimethyl 4-nitrophthalate. []
Q2: Can Dimethyl 4-nitrophthalate be photochemically converted to other compounds?
A2: Yes, Dimethyl 4-nitrophthalate can be photochemically reduced to its corresponding amino and hydroxylamino derivatives using metal phthalocyanines as sensitizers in the presence of a reducing agent like ascorbic acid. [] The reaction proceeds through an electron transfer mechanism where the excited metal phthalocyanine donates an electron to Dimethyl 4-nitrophthalate. [] This process can be influenced by the type of metal phthalocyanine used and its excited state (singlet or triplet). []
Q3: How does Dimethyl 4-nitrophthalate react under strongly basic conditions?
A3: Treating Dimethyl 4-nitrophthalate with sodium methoxide in dimethyl sulfoxide, followed by acidification, leads to an interesting outcome. [] Instead of simple hydrolysis, the reaction yields 5-methoxy-2-nitroso-1,3-indanedione and 4-methoxyphthalic acid. [] This suggests a complex reaction mechanism involving both the nitro group and the ester functionalities of Dimethyl 4-nitrophthalate. []
Q4: What are the environmental implications of Dimethyl 4-nitrophthalate photodegradation products?
A4: The photochemical transformation of DMP in the environment generates secondary contaminants, such as methyl salicylate, monomethyl phthalate, dimethyl 4-hydroxyphthalate, and dimethyl 4-nitrophthalate. [] Understanding the characteristics and potential risks associated with these secondary contaminants requires further investigation. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。











![N-[(2,4,5-trimethylphenyl)methyl]acetamide](/img/structure/B1346498.png)




